5-Hexyn-2-one, 4-hydroxy-4-methyl- (9CI)
Description
Molecular Topology and Stereochemical Configuration
The compound’s molecular formula is C₇H₁₀O₂ , with a linear carbon chain featuring a ketone group at position 2, a hydroxyl and methyl group at position 4, and a terminal alkyne at position 5. The SMILES notation CC(=O)CC(C)(C#C)O reveals:
- Position 2 : Ketone (C=O) bonded to a methyl group.
- Position 4 : Hydroxyl (–OH) and methyl (–CH₃) groups attached to the same carbon, creating a stereogenic center.
- Position 5 : Terminal alkyne (C≡CH) extending from the carbon adjacent to the hydroxyl group.
The stereochemistry at position 4 is critical. The substituents (hydroxyl, methyl, and two carbons from the chain) create a chiral center, allowing for potential enantiomers. However, no experimental data on optical activity or racemic mixtures are reported in the literature. The compound’s topology suggests steric hindrance between the hydroxyl and alkyne groups, influencing reactivity.
Comparative Analysis of Tautomeric Forms
The hydroxyl group at position 4 enables potential keto-enol tautomerism, though the spatial arrangement limits this possibility. Key considerations include:
| Tautomer | Structure | Stability Factors |
|---|---|---|
| Keto Form | Dominant form with C=O and –OH groups | Stabilized by conjugation and alkyne proximity |
| Enol Form | Hypothetical enol with C=C–O–H | Unlikely due to steric clash (alkyne vs. hydroxyl) |
Mechanistic Insights :
- Acidic conditions may protonate the hydroxyl
Properties
CAS No. |
108615-48-1 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.155 |
IUPAC Name |
4-hydroxy-4-methylhex-5-yn-2-one |
InChI |
InChI=1S/C7H10O2/c1-4-7(3,9)5-6(2)8/h1,9H,5H2,2-3H3 |
InChI Key |
JBQOVKMQYBIUKC-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C#C)O |
Synonyms |
5-Hexyn-2-one, 4-hydroxy-4-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Pentanone, 4-hydroxy-4-methyl- (Diacetone alcohol)
4-Hexen-2-one, 3-methyl- (9CI)
- Molecular Formula : C₇H₁₂O
- Key Features: Contains a conjugated enone system with a methyl substituent.
- Contrast with 9CI: Hexenone vs. hexynone: The alkene group offers less electronic polarization compared to the alkyne in 9CI. No reported fluorescence or G-quadruplex binding activity .
Hexanal, 4-hydroxy-5-oxo- (9CI)
- Molecular Formula : C₆H₁₀O₃
- Key Features : Aldehyde and ketone functional groups with a hydroxy substituent.
- Applications: Unknown; physicochemical properties (e.g., logP = -0.28) suggest high polarity and solubility .
- Contrast with 9CI: Aldehyde group increases electrophilicity but reduces stability. No evidence of aromatic fluorophores or nucleic acid interactions .
2-Hexanone, 4-hydroxy-5-methyl- (9CI)
- Molecular Formula : C₇H₁₄O₂
- Key Features : Branched hydroxy-ketone with a methyl group.
- Applications : Studied in asymmetric synthesis and catalysis .
- Contrast with 9CI :
Structural and Functional Analysis
Functional Group Impact
Fluorescence and Bioactivity
- 9CI : Anthracene fluorophore enables stacking with G-quadruplex DNA, producing a strong fluorescence response. Modifications (e.g., replacing triazine rings or N-phenyl groups) reduce activity .
- Analog 7 (piperidine-substituted) : 70% structural similarity to 9CI but negligible fluorescence due to lost π-stacking .
Preparation Methods
Key Reaction Parameters:
-
Catalyst Composition : Strongly basic anion exchange resins (e.g., D261) paired with magnesium hydroxide enhance selectivity and reduce side reactions.
-
Temperature Control : Maintaining distillation temperatures below 40°C prevents thermal degradation of sensitive intermediates.
-
Alkyne Introduction : Propargyl bromide or acetylene gas could serve as alkyne sources in a modified aldol pathway.
Industrial-Scale Production Considerations
Continuous Distillation and Catalytic Efficiency
The patent CN101700994A highlights a continuous distillation process for 4-hydroxy-4-methyl-2-pentanone, achieving a yield of 81% with a reaction time of 26 hours. This method eliminates the need for acidic additives like phosphoric acid, reducing environmental waste. For 5-Hexyn-2-one, similar continuous systems could be employed, with adjustments to accommodate alkyne stability:
The substitution of magnesium hydroxide with copper(I) acetylide could facilitate alkyne incorporation while maintaining catalytic activity.
Challenges in Alkyne Functionalization
Side Reactions and Selectivity Control
Introducing an alkyne group into the ketone structure poses challenges such as:
-
Unwanted Polymerization : Acetylenic compounds are prone to polymerization under basic or high-temperature conditions.
-
Over-Reduction : Catalytic hydrogenation of alkynes to alkanes must be suppressed.
-
Regioselectivity : Ensuring the alkyne inserts at position 5 requires precise steric and electronic control.
The use of solid-supported catalysts, as demonstrated in the patent, mitigates these issues by providing a confined reaction environment. For example, immobilizing copper(I) on ion exchange resin could enhance regioselectivity while minimizing side reactions.
Analytical and Purification Techniques
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-Hexyn-2-one, 4-hydroxy-4-methyl- (9CI), and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves alkynylation of a ketone precursor (e.g., 4-methyl-2-pentanone) using acetylide chemistry. Reaction conditions such as temperature (−78°C for acetylide stability), solvent (THF or ether), and stoichiometric control of reagents (e.g., Grignard or organolithium reagents) are critical for minimizing side reactions like over-alkylation. Post-synthesis purification via fractional distillation or column chromatography is recommended, with purity confirmed by GC-MS or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 5-Hexyn-2-one, 4-hydroxy-4-methyl- (9CI)?
- Methodological Answer :
- NMR : H NMR can identify the hydroxyl proton (broad singlet near δ 1.5–2.0 ppm) and triple bond protons (sharp signals at δ 2.1–2.3 ppm). C NMR confirms the ketone carbonyl (δ ~210 ppm) and alkyne carbons (δ ~70–85 ppm).
- IR : Strong absorption bands for the hydroxyl group (3200–3600 cm), ketone (1700–1750 cm), and alkyne (2100–2260 cm).
- Mass Spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns (e.g., loss of –OH or alkyne cleavage) validate the molecular formula .
Q. How does the compound’s stability under varying storage conditions (e.g., temperature, light) impact experimental reproducibility?
- Methodological Answer : The compound’s hydroxyl and alkyne groups make it prone to oxidation and hydration. Store under inert atmosphere (N or Ar) at −20°C in amber vials. Regularly monitor degradation via TLC or NMR. Pre-experiment stability assays (e.g., accelerated aging studies) are advised to establish shelf-life thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected H NMR splitting) may arise from dynamic effects like keto-enol tautomerism or solvent interactions. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* level) to model electronic environments. Iterative refinement of computational parameters (solvent models, basis sets) improves alignment .
Q. What experimental designs are optimal for investigating the compound’s reactivity in multicomponent reactions (MCRs)?
- Methodological Answer : Employ Design of Experiments (DoE) to screen variables (catalyst loading, solvent polarity, stoichiometry). For example, in Sonogashira couplings, vary Pd catalysts (Pd(PPh) vs. PdCl), bases (EtN vs. KCO), and aryl halide substrates. Use in-situ FTIR or Raman spectroscopy to monitor reaction progress. Kinetic studies (e.g., variable-temperature NMR) elucidate mechanistic pathways .
Q. How can researchers address inconsistencies in reported biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions may stem from assay variability (cell lines, incubation times) or impurities. Validate purity via orthogonal methods (HPLC, elemental analysis). Replicate assays with controlled conditions (e.g., standardized cell cultures, blinded analysis). Use statistical tools (ANOVA, principal component analysis) to differentiate biological noise from significant trends .
Q. What strategies ensure reproducibility in catalytic applications of this compound (e.g., asymmetric synthesis)?
- Methodological Answer : Standardize catalyst pre-treatment (e.g., flame-drying glassware, degassing solvents). Document enantiomeric excess (ee) via chiral HPLC or polarimetry. Cross-validate results with independent labs using shared protocols. Publish raw data (e.g., NMR spectra, chromatograms) in repositories like Chemotion or RADAR4Chem to enhance transparency .
Methodological Best Practices
- Data Management : Use electronic lab notebooks (ELNs) like Chemotion to track synthesis parameters, raw spectra, and failed experiments. Metadata should include CAS numbers, batch IDs, and instrument calibration logs .
- Contradiction Analysis : Apply triangulation by combining spectroscopic, computational, and chromatographic data. For unresolved issues, consult crystallographic data (if available) or isotopic labeling studies .
- Ethical Reporting : Disclose all synthetic attempts, including negative results, to prevent publication bias. Reference prior conflicting studies to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
